Formamide, N-(2-chloro-4-methylphenyl)-

Description

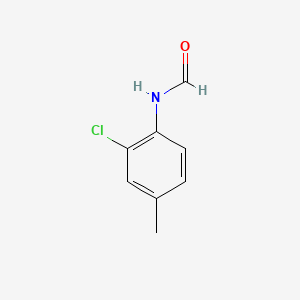

N-(2-Chloro-4-methylphenyl)formamide (CAS: 21787-81-5) is a formamide derivative characterized by a phenyl ring substituted with a chlorine atom at the ortho position (C2) and a methyl group at the para position (C4). Its molecular formula is C₈H₈ClNO (molecular weight: 169.61 g/mol) . Synthetically, it can be prepared via formylation of 2-chloro-4-methylaniline or through palladium-mediated cross-coupling reactions, similar to methods used for other arylformamides .

Properties

CAS No. |

18931-77-6 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 g/mol |

IUPAC Name |

N-(2-chloro-4-methylphenyl)formamide |

InChI |

InChI=1S/C8H8ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-5H,1H3,(H,10,11) |

InChI Key |

PNFYXLLGJRVGAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(2-chloro-4-methylphenyl)- typically involves the reaction of 2-chloro-4-methylaniline with formic acid or its derivatives. One common method is the formylation of 2-chloro-4-methylaniline using formic acid or formic acid derivatives under acidic conditions. The reaction can be carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Formamide, N-(2-chloro-4-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2-chloro-4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or amides.

Reduction: Corresponding amines.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Formamide, N-(2-chloro-4-methylphenyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Formamide, N-(2-chloro-4-methylphenyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent positions and electronic effects significantly alter physicochemical properties. Key comparisons include:

- The ortho-chloro substituent in the target compound introduces steric hindrance, which may reduce rotational freedom compared to para-substituted analogs like N-(4-Chlorophenyl)formamide .

Thermal Behavior and Phase Transitions

- N-(4-Chlorophenyl)formamide and N-(2,6-dichlorophenyl)formamide undergo reversible phase transitions between disordered and ordered states under thermal stress, attributed to dynamic rearrangements of hydrogen-bonded networks .

Biological Activity

Formamide, N-(2-chloro-4-methylphenyl)-, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance.

- Molecular Formula : C8H8ClN

- Molecular Weight : 169.61 g/mol

- CAS Number : 18931-77-6

Formamide, N-(2-chloro-4-methylphenyl)- has been studied for its role in enzyme inhibition and protein interactions. The compound is known to interact with specific molecular targets, which can lead to various biochemical effects. The inhibition of enzymes is particularly relevant in cancer research, where such compounds may affect tumor proliferation and survival.

Enzyme Inhibition Studies

Research has demonstrated that Formamide, N-(2-chloro-4-methylphenyl)- can act as an inhibitor for certain enzymes. For instance, it has been employed in studies focusing on protein arginine methyltransferases (PRMTs), which are implicated in various cancers. The compound's ability to inhibit PRMT5 has been highlighted as a potential pathway for therapeutic intervention in cancer treatment .

Case Studies

-

Inhibition of PRMT5 :

- A study identified the compound as a first-in-class inhibitor of PRMT5, showing an IC50 value of 12 μM. This suggests moderate potency and potential for further development as an anticancer agent .

- The study also noted that modifications to the aryl ring structure could enhance the compound's efficacy while maintaining solubility .

-

Protein Interaction Studies :

- Formamide derivatives have been utilized to explore protein interactions in cellular environments. These studies aim to understand how such compounds can modulate signaling pathways critical for cancer cell survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Formamide, N-(2-chloro-4-methylphenyl)- | Structure | Inhibits PRMT5; potential anticancer activity |

| N-(4-chlorophenyl)formamide | Structure | Similar enzyme inhibition properties but different potency |

| N-(4-chloro-2-methylphenyl)formamide | Structure | Exhibits unique properties due to substitution pattern |

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in developing more potent derivatives of Formamide, N-(2-chloro-4-methylphenyl)-. Modifications at the aryl ring have shown promising results in enhancing both potency and selectivity against target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.